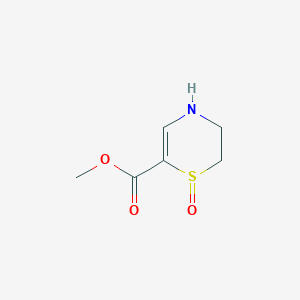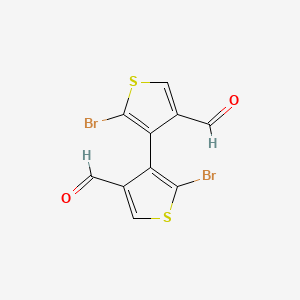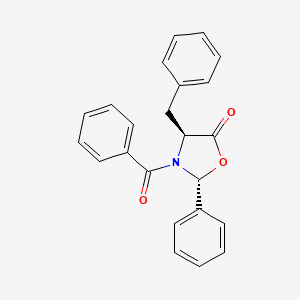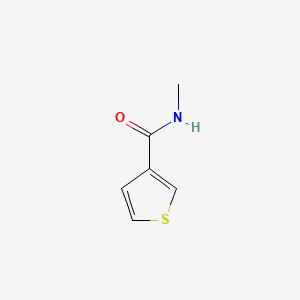![molecular formula C14H13ClN2O2 B7795151 (4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795151.png)
(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one” involves specific reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: Compound “(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Compound “(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which compound “(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects .
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound "CID 5479530"
These compounds share structural similarities with “(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one” but may have distinct properties and uses.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-8-16-9(2)12-14(18)19-13(17-12)10-4-6-11(15)7-5-10/h3-7,16H,1,8H2,2H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSWNDWSEDXCCD-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dioxocyclohexylidene)methylamino]acetic acid](/img/structure/B7795086.png)

![(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795109.png)
![(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795116.png)
![(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795121.png)
![(5E)-5-[[(2-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795128.png)
![(4Z)-4-[(4-bromoanilino)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7795129.png)
![(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795134.png)
![5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7795145.png)
![5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7795162.png)


![N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid](/img/structure/B7795183.png)
